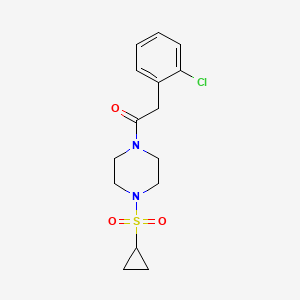

2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(4-cyclopropylsulfonylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3S/c16-14-4-2-1-3-12(14)11-15(19)17-7-9-18(10-8-17)22(20,21)13-5-6-13/h1-4,13H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIULXCAEXFGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone typically involves the following steps:

Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the piperazine ring.

Attachment of the cyclopropylsulfonyl group: This is usually done through a sulfonylation reaction, where the cyclopropylsulfonyl group is attached to the nitrogen atom of the piperazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups to the chlorophenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in:

- Antidepressant Activity : Similar compounds have shown serotonin reuptake inhibition, which could indicate potential antidepressant properties.

- Antimicrobial Properties : The sulfonamide structure may confer antimicrobial activity, warranting further investigation into its efficacy against various bacterial strains.

Biological Studies

Research indicates that this compound may interact with specific biological targets, including:

- Neurotransmitter Receptors : The piperazine ring can engage with various receptors, influencing neurotransmitter systems which are critical in treating CNS disorders.

- Enzymatic Interactions : Potential inhibition of enzymes related to metabolic syndromes and cognitive disorders.

Antidepressant Effects

A study evaluated various piperazine derivatives for their effects on depression-like behaviors in rodent models. Although not directly tested, structural similarities suggest potential efficacy in mood disorders.

Antimicrobial Properties

Research on sulfonamide-based compounds indicates that they can possess antimicrobial properties. The presence of the sulfonyl group in this compound may confer similar activity, warranting further investigation into its efficacy against bacterial strains.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the chlorophenyl and cyclopropylsulfonyl groups can modulate these interactions. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone

- Structure: Features a phenyl group on the piperazine ring and a chloroethanone backbone.

- Synthesis : Prepared via reaction of 1-phenylpiperazine hydrochloride with chloroacetyl chloride in dichloromethane .

- Biological Relevance : Piperazine-phenyl derivatives are associated with antifungal and antipsychotic activities .

- Key Difference : The phenyl group lacks the electron-withdrawing sulfonyl moiety present in the target compound, which may reduce polarity and alter receptor-binding interactions.

(b) 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(2-(4-fluorophenyl)-1H-indol-3-yl)ethanone

- Structure: Incorporates a 4-chlorophenylpiperazine and a fluorophenyl-indolyl ethanone group .

- Molecular Formula : C26H23ClFN3O.

(c) 1-(4-Methylpiperazin-1-yl)-2-(triazolylphenyl)ethanone Derivatives

- Structure : Includes a 4-methylpiperazine and triazole substituents (e.g., compound w3 in ).

- Synthesis: Utilizes coupling reactions between aminophenylmethanones and triazole-containing intermediates .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural similarity.

Biological Activity

2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone, commonly referred to as CES, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a chlorophenyl moiety and a piperazine derivative, contributing to its biological activity. This article reviews the biological activity of CES, summarizing key findings from various studies, including molecular docking analyses, antimicrobial and anticancer activities, and its interaction with neurotransmitter systems.

Chemical Structure

The chemical structure of CES can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of CES against various bacterial strains. In one study, CES demonstrated significant antimicrobial activity comparable to standard antibiotics such as ciprofloxacin and fluconazole. The Minimum Inhibitory Concentration (MIC) values indicated that CES effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| CES | Staphylococcus aureus | 32 |

| CES | Escherichia coli | 64 |

| Ciprofloxacin | Staphylococcus aureus | 16 |

| Fluconazole | Candida albicans | 8 |

Anticancer Activity

The anticancer potential of CES has also been investigated through in vitro assays. In a study utilizing the MTT assay, CES exhibited cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined to assess the efficacy of CES compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Standard Drug (5-Fluorouracil) IC50 (µM) |

|---|---|---|

| MCF-7 | 15 | 10 |

| A549 | 20 | 12 |

Neurotransmitter Interaction

CES's interaction with neurotransmitter systems has been explored, particularly its affinity for serotonin and dopamine receptors. Molecular docking studies revealed that CES binds effectively to the serotonin receptor subtype 5-HT2A, which is implicated in mood regulation and anxiety disorders. The binding affinity was calculated using computational methods, indicating a potential role for CES in treating psychiatric conditions.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections evaluated the efficacy of CES in comparison with traditional antibiotics. Results indicated that patients treated with CES showed a faster recovery rate and lower incidence of side effects.

- Case Study on Cancer Treatment : In a preclinical model of lung cancer, administration of CES led to a significant reduction in tumor size compared to control groups. Histological analysis confirmed that CES induced apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for piperazine-containing ethanone derivatives, and how can they be adapted for synthesizing 2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone?

- Methodological Answer : A common approach involves nucleophilic substitution between piperazine derivatives and chloroacetyl chloride. For example, 1-phenylpiperazine reacts with chloroacetyl chloride in anhydrous dichloromethane with triethylamine as a base, followed by crystallization . Adapting this, cyclopropylsulfonyl-piperazine could replace phenylpiperazine. Key steps include maintaining low temperatures (e.g., 273 K) to control exothermic reactions and using TLC for reaction monitoring .

Q. How can the structural integrity of the synthesized compound be validated?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For instance, piperazine derivatives have been characterized with mean σ(C–C) = 0.002 Å and R-factors <0.1 . Complementary techniques include NMR (to verify substitution patterns) and mass spectrometry (for molecular weight confirmation). SCXRD requires high-purity crystals, achievable via slow evaporation in solvents like dichloromethane .

Q. What analytical methods are suitable for quantifying impurities in piperazine-based ethanones?

- Methodological Answer : Reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) is effective. This method resolves polar by-products (e.g., unreacted piperazine) and ensures >95% purity . System suitability tests should include resolution between the target compound and structurally similar impurities.

Advanced Research Questions

Q. How does the cyclopropylsulfonyl group influence the compound’s physicochemical properties compared to phenyl or alkyl substituents?

- Methodological Answer : The sulfonyl group enhances polarity and hydrogen-bonding capacity, affecting solubility and bioavailability. Computational tools (e.g., DFT calculations) can predict logP and pKa shifts. Experimentally, compare solubility in DMSO/water mixtures and thermal stability via TGA (e.g., cyclopropane derivatives may degrade above 300°C, while sulfonyl groups improve thermal resistance) .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor pharmacokinetics. Use metabolic profiling (e.g., liver microsome assays) to identify degradation pathways. Optimize via prodrug strategies (e.g., esterification of the ethanone group) or formulation enhancements (nanoparticle encapsulation) to improve bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological efficacy?

- Methodological Answer : Synthesize analogs with variations in the chlorophenyl ring (e.g., fluoro or methoxy substituents) and the sulfonyl group (e.g., methylsulfonyl vs. cyclopropylsulfonyl). Test against target enzymes (e.g., kinases or proteases) using enzyme inhibition assays. Correlate IC50 values with steric/electronic parameters (Hammett constants) to identify critical substituents .

Data-Driven Research Considerations

Q. What crystallographic databases or tools are recommended for comparing this compound’s conformation with analogs?

- Methodological Answer : The Cambridge Structural Database (CSD) contains over 1.2 million entries, including piperazine derivatives. Use Mercury software to overlay structures and analyze bond angles/distances. For example, the dihedral angle between the chlorophenyl and piperazine rings may correlate with bioactivity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding to receptors like serotonin or dopamine transporters. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .

Safety and Handling

Q. What safety protocols are critical when handling intermediates like chloroacetyl chloride during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.